2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Overview
Description
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a complex organic compound featuring a chloro-substituted imidazole ring, a tetrahydropyranyl group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydropyranyl Group: This step often involves the protection of hydroxyl groups using dihydropyran in the presence of an acid catalyst.
Boronate Ester Formation: The boronate ester can be introduced via a Suzuki coupling reaction using a boronic acid or ester and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, to form boronic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Boronic acids.
Reduction: Dechlorinated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
The compound’s imidazole ring is a common pharmacophore in medicinal chemistry, making it a potential candidate for drug development. It could be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In materials science, the compound could be used in the development of new polymers or as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, for example, the imidazole ring could interact with biological targets through hydrogen bonding, π-π interactions, or coordination with metal ions. The boronate ester group could also play a role in binding to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole: Lacks the boronate ester group.
1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Lacks the chloro group.
2-Chloro-1H-imidazole: Lacks both the tetrahydropyranyl and boronate ester groups.
Uniqueness
The presence of both the chloro group and the boronate ester in 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole makes it particularly versatile for synthetic applications, allowing for a wide range of chemical modifications and reactions.
This compound’s unique combination of functional groups provides a broad scope for its use in various fields, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BClN2O3/c1-13(2)14(3,4)21-15(20-13)10-9-17-12(16)18(10)11-7-5-6-8-19-11/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGDGTMRINKIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C3CCCCO3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670576 | |
Record name | 2-Chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029684-36-3 | |
Record name | 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029684-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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